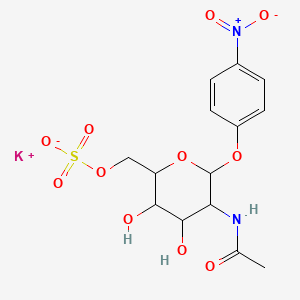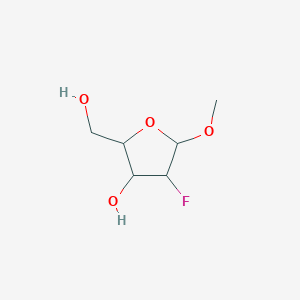
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride is a chemical compound with the molecular formula C₁₂H₁₄Cl₂NbThis compound is notable for its unique structure, which includes a niobium center coordinated to two methylcyclopentadienyl ligands and two chloride ions .
Métodos De Preparación
The synthesis of 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride typically involves the reaction of niobium pentachloride with methylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
- Dissolving niobium pentachloride in an appropriate solvent.
- Adding methylcyclopentadiene to the solution.
- Introducing a reducing agent to facilitate the formation of the niobium(2+) complex.
- Isolating the product through filtration and recrystallization .
Análisis De Reacciones Químicas
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced to form lower oxidation states or different niobium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride exerts its effects involves the coordination of the niobium center to various substrates. The niobium center can facilitate electron transfer, activate small molecules, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparación Con Compuestos Similares
Similar compounds to 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride include other niobium cyclopentadienyl complexes such as:
- Niobium, dichlorobis(cyclopentadienyl)
- Niobium, dichlorobis(ethylcyclopentadienyl)
- Niobium, dichlorobis(isopropylcyclopentadienyl)
What sets this compound apart is the presence of the methyl group on the cyclopentadienyl ligand, which can influence its reactivity and stability .
Propiedades
Fórmula molecular |
C12H14Cl2Nb-2 |
|---|---|
Peso molecular |
322.05 g/mol |
Nombre IUPAC |
2-methylcyclopenta-1,3-diene;niobium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
RGOKJLFJGBJMAF-UHFFFAOYSA-L |
SMILES canónico |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Nb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)

![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)


![2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-](/img/structure/B12093182.png)
![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)
![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)


